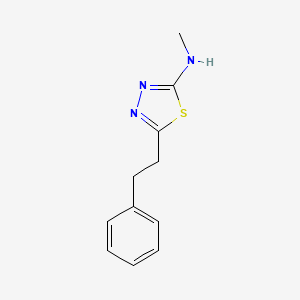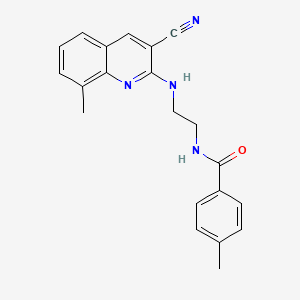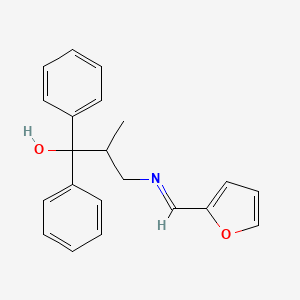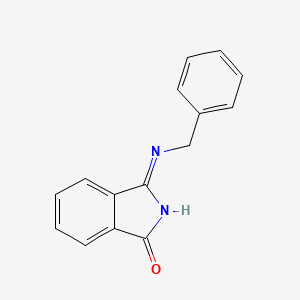
3-(Benzylamino)-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The compound features a benzylamino group attached to the isoindolinone core, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1H-isoindol-1-one typically involves the reaction of isoindolinone with benzylamine. One common method is the nucleophilic substitution reaction where isoindolinone is treated with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylamino)-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-(Benzylamino)-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)-1H-isoindol-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzylamino-1,2-Benzisothiazole 1,1-Dioxide: This compound has a similar structure but contains a benzisothiazole core instead of an isoindolinone core.
Pyridazine and Pyridazinone Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
3-(Benzylamino)-1H-isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
664326-66-3 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-benzyliminoisoindol-1-one |
InChI |
InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(17-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
Clé InChI |
MLHMBKUHZPIHSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C2C3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


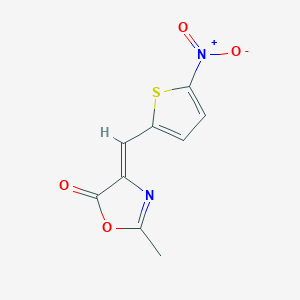
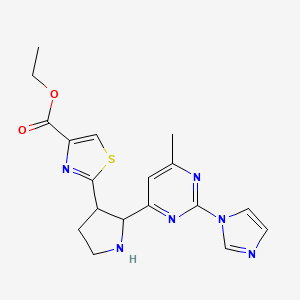
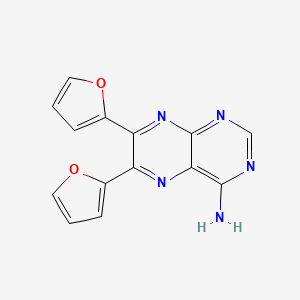
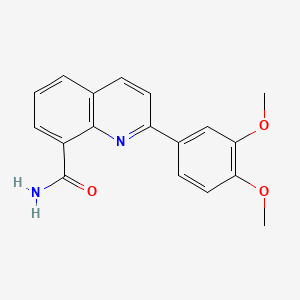

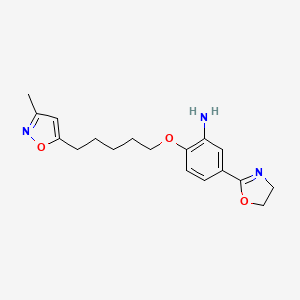
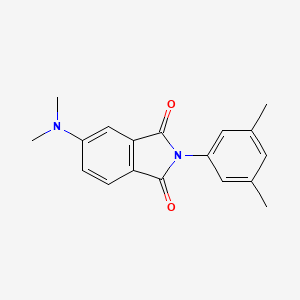

![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
